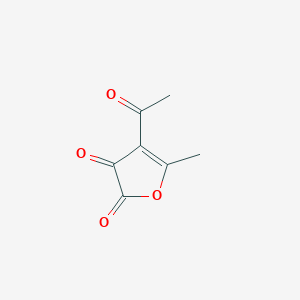![molecular formula C10H12N4O3 B159532 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one CAS No. 132339-54-9](/img/structure/B159532.png)
9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as ribavirin, is a synthetic nucleoside analog that has been widely used in the treatment of viral infections. Ribavirin was first synthesized in 1972 and has since been used to treat a variety of viral infections, including hepatitis C, respiratory syncytial virus (RSV), and Lassa fever.
Wirkmechanismus
The exact mechanism of action of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is not fully understood, but it is thought to act through several mechanisms. Ribavirin is a nucleoside analog, which means that it can be incorporated into viral RNA or DNA, leading to the disruption of viral replication. Ribavirin has also been shown to inhibit the activity of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the synthesis of guanine nucleotides.
Biochemical and Physiological Effects:
Ribavirin has been shown to have a variety of biochemical and physiological effects. It has been reported to increase the production of interferon, which is an important component of the immune response to viral infections. Ribavirin has also been shown to inhibit the activity of the enzyme S-adenosylhomocysteine hydrolase (SAHH), which is involved in the metabolism of homocysteine.
Vorteile Und Einschränkungen Für Laborexperimente
Ribavirin has several advantages for use in lab experiments. It is a relatively inexpensive drug and is widely available. Ribavirin has also been extensively studied, making it a well-characterized compound. However, there are also limitations to the use of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in lab experiments. Ribavirin has been shown to have a narrow therapeutic index, which means that it can be toxic at high doses. Additionally, 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one has been reported to have variable activity against different viruses, which can make it difficult to use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one. One area of interest is the development of new analogs of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one that have improved antiviral activity and reduced toxicity. Another area of interest is the investigation of the potential use of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in combination with other antiviral drugs, as this may lead to improved treatment outcomes. Additionally, there is interest in the use of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in the treatment of emerging viral infections, such as Zika virus and Ebola virus. Further research is needed to fully understand the potential of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in these areas.
Synthesemethoden
Ribavirin can be synthesized through several methods, including the condensation of 1,2,3-triacetyl-5-deoxy-D-ribose with 6-chloropurine and the subsequent reduction of the resulting intermediate. Another method involves the reaction of 1,2,3,5-tetra-O-acetyl-D-ribose with 6-chloropurine in the presence of a base, followed by deacetylation and reduction.
Wissenschaftliche Forschungsanwendungen
Ribavirin has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of a wide range of RNA and DNA viruses, including hepatitis C virus, RSV, and influenza virus. Ribavirin has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain tumor cells.
Eigenschaften
CAS-Nummer |
132339-54-9 |
|---|---|
Produktname |
9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Molekularformel |
C10H12N4O3 |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m1/s1 |
InChI-Schlüssel |
BXZVVICBKDXVGW-RQJHMYQMSA-N |
Isomerische SMILES |
C1C[C@H](O[C@H]1CO)N2C=NC3=C2NC=NC3=O |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C2NC=NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





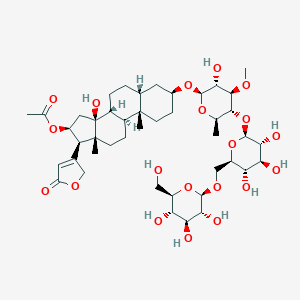
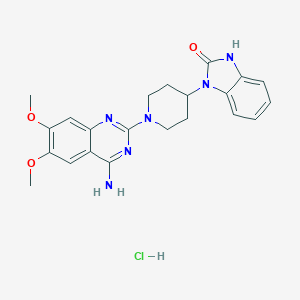
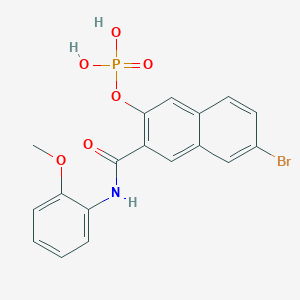
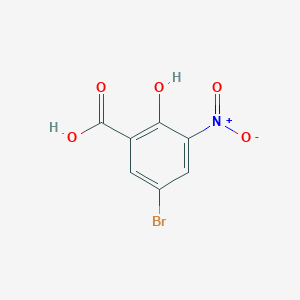

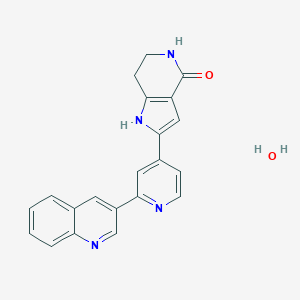
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
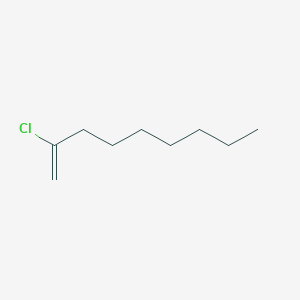
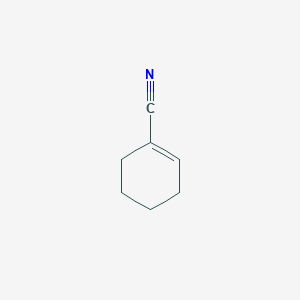
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)
